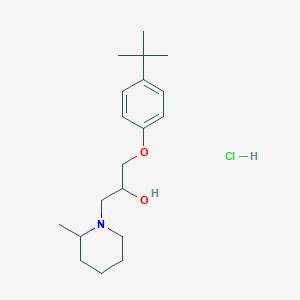
1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride (TBMPH) is a synthetic compound that has been used in a variety of scientific research applications. TBMPH is a derivative of the piperidine class of compounds and has been studied for its potential as an analgesic, anti-inflammatory, and sedative agent. TBMPH has also been investigated for its potential to modulate the activity of certain neurotransmitters, such as serotonin and dopamine. We will also discuss potential future directions for the use of TBMPH in scientific research.
作用机制
The exact mechanism of action of 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is still not fully understood. However, it is believed that 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride acts as an agonist of the δ-opioid receptor, which is involved in the regulation of pain, inflammation, and sedation. Additionally, 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been shown to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which may explain its effects on pain and sedation.
Biochemical and Physiological Effects
1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been shown to have a variety of biochemical and physiological effects. In animal models, 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been found to have analgesic, anti-inflammatory, and sedative effects. Additionally, 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been shown to modulate the activity of certain neurotransmitters, such as serotonin and dopamine, which may explain its effects on pain and sedation. 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has also been found to have a variety of other effects, such as the reduction of gastric acid secretion, the stimulation of gastric motility, and the inhibition of platelet aggregation.
实验室实验的优点和局限性
1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has a number of advantages and limitations for laboratory experiments. One of the main advantages of 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is that it is relatively non-toxic, making it safe for use in laboratory experiments. Additionally, 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is easy to synthesize and is stable in aqueous solutions, making it easy to store and transport. However, 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is not very soluble in water, which can limit its use in some experiments. Additionally, 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has a relatively short half-life, which can limit its use in some experiments.
未来方向
1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has a variety of potential future applications in scientific research. 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been shown to have analgesic, anti-inflammatory, and sedative effects, and has also been found to modulate the activity of certain neurotransmitters, such as serotonin and dopamine. Additionally, 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been found to have a variety of other effects, such as the reduction of gastric acid secretion, the stimulation of gastric motility, and the inhibition of platelet aggregation. As such, 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride may have potential applications in the treatment of pain, inflammation, and other conditions. Additionally, 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride may have potential applications in the development of new drugs for the treatment of various diseases.
合成方法
1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride can be synthesized by the reaction of 1-(4-tert-butylphenoxy)-3-methylpiperidine with hydrochloric acid. This reaction proceeds in two steps, with the first step involving the addition of the hydrochloric acid to the piperidine, followed by the second step involving the addition of the tert-butylphenoxy group. The product of this reaction is a white crystalline solid with a melting point of 96-98°C.
科学研究应用
1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been studied for its potential application in scientific research, particularly in the areas of analgesic, anti-inflammatory, and sedative activities. 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been shown to have a significant analgesic effect in animal models, and has also been found to have anti-inflammatory and sedative activities. Additionally, 1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride has been investigated for its potential to modulate the activity of certain neurotransmitters, such as serotonin and dopamine.
属性
IUPAC Name |
1-(4-tert-butylphenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.ClH/c1-15-7-5-6-12-20(15)13-17(21)14-22-18-10-8-16(9-11-18)19(2,3)4;/h8-11,15,17,21H,5-7,12-14H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWHGICEAAXQRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COC2=CC=C(C=C2)C(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Tert-butyl)phenoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6480403.png)
![N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide](/img/structure/B6480407.png)
![1-(4-methylphenyl)-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6480411.png)
![2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6480417.png)
![2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6480419.png)
![ethyl 4-{2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamido}benzoate](/img/structure/B6480440.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6480442.png)
![2,5-difluoro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzene-1-sulfonamide](/img/structure/B6480447.png)
![2,5-difluoro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B6480449.png)
![3-methyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide](/img/structure/B6480458.png)
![ethyl 2-[({[4-(methoxycarbonyl)phenyl]formamido}methanethioyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B6480463.png)
![ethyl (2E)-3,4-dimethyl-2-({[(2-oxo-2H-chromen-3-yl)formamido]methanethioyl}imino)-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B6480470.png)

![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6480494.png)